Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-

Cannabinoid Receptor Pharmacology SCRA Functional Activity In Vitro Potency

Forensic toxicology laboratories often face ambiguous identifications when UR-144 reference standards are substituted for XLR-11 confirmation-terminal fluorination fundamentally alters receptor selectivity and metabolic fate, rendering such substitution scientifically invalid. • Balanced CB1/CB2 dual agonism (EC50: 98 nM / 83 nM) distinct from CB2-selective UR-144 (CB1 EC50 = 421 nM) • Unique urinary markers-5-/4-hydroxypentyl metabolite ratio plus hydroxylated 2,4-dimethylpent-1-ene metabolite-enable definitive forensic discrimination • Pyrolytic degradant formed in ~1:25 ratio during smoking; degradant exhibits >10-fold higher CB1 potency (EC50 = 3.32 nM) Supplied as a DEA-exempt certified reference material; neat solid, ≥98% purity. For LC-MS/MS, GC-MS, receptor binding, and metabolism studies.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
Cat. No. B12176034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxamide, 1-(1-pyrrolidinyl)-
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)N)N2CCCC2
InChIInChI=1S/C11H20N2O/c12-10(14)11(6-2-1-3-7-11)13-8-4-5-9-13/h1-9H2,(H2,12,14)
InChIKeyODQQKPUTQYMRND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XLR-11 Pharmacological & Forensic Profile


Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, more commonly designated XLR-11 or 5F-UR-144 (CAS 1364933-54-9), is a synthetic cannabinoid receptor agonist (SCRA) belonging to the tetramethylcyclopropylindole class . It is the terminally fluorinated analogue of UR-144 and is structurally related to A-796,260 and A-834,735 [1]. Unlike its des-fluoro parent, which exhibits marked CB2 selectivity, XLR-11 demonstrates potent, balanced agonism at both cannabinoid receptor subtypes [2]. This distinct pharmacological signature, combined with unique thermal degradation behavior and analytically resolvable metabolic markers, renders XLR-11 a non-substitutable reference material for forensic toxicology, receptor pharmacology, and metabolism studies.

Why UR-144 Cannot Substitute for XLR-11


The common practice of substituting XLR-11 with its des-fluoro analog UR-144, or with other N-pentylindole synthetic cannabinoids, is scientifically unsound for rigorous analytical and pharmacological investigations. Terminal fluorination fundamentally alters CB1/CB2 selectivity, shifting UR-144 from a CB2-selective agonist (EC50 CB1 = 421 nM, CB2 = 72 nM) to a balanced, high-potency dual agonist in XLR-11 (EC50 CB1 = 98 nM, CB2 = 83 nM) . Furthermore, XLR-11 undergoes a unique pyrolytic degradation pathway upon heating, generating a potent, behaviorally active degradant in approximately 25-fold excess of the parent compound, a phenomenon not observed with UR-144 [1]. Finally, forensic identification relies on specific metabolic ratios (e.g., 5-/4-hydroxypentyl metabolite ratio) and unique markers like the hydroxylated 2,4-dimethylpent-1-ene metabolite that are exclusive to XLR-11 exposure [2]. Substitution would invalidate receptor binding assays, compromise toxicological screening, and confound pharmacokinetic interpretations.

XLR-11 Quantitative Differentiation Guide


Balanced CB1/CB2 Agonism vs. UR-144 Selectivity

XLR-11 exhibits balanced, high-potency agonism at both human CB1 and CB2 receptors, in stark contrast to its des-fluoro analog UR-144, which is a selective CB2 agonist. In functional assays, XLR-11 has EC50 values of 98 nM at CB1 and 83 nM at CB2 [1]. UR-144, conversely, has a CB1 EC50 of 421 nM and a CB2 EC50 of 72 nM . The fluorination thus enhances CB1 potency by approximately 4.3-fold, while slightly reducing CB2 potency. This shift from a selective to a balanced agonist profile is critical for studies requiring concurrent CB1 and CB2 activation.

Cannabinoid Receptor Pharmacology SCRA Functional Activity In Vitro Potency

Higher CB1 Binding Affinity vs. UR-144

XLR-11 demonstrates higher binding affinity for the CB1 receptor compared to its des-fluoro counterpart. The Ki (inhibition constant) for XLR-11 at CB1 is 21.2 nM (95% CI: 15.0–29.8), whereas UR-144 exhibits a CB1 Ki of 25.9 nM (95% CI: 18.5–36.2) [1]. At the CB2 receptor, XLR-11 also shows higher affinity, with a Ki of 1.45 nM (95% CI: 0.94–2.23) compared to UR-144's Ki of 2.72 nM (95% CI: 1.71–4.34) [1]. This approximately 1.2-fold and 1.9-fold improvement in CB1 and CB2 binding affinity, respectively, is a direct consequence of bioisosteric fluorine substitution and confirms XLR-11 as the more potent ligand.

Receptor Binding Kinetics CB1 Affinity SCRA Ki Values

In Vivo Hypothermic Potency vs. UR-144

In a comparative in vivo study using biotelemetry in rats, XLR-11 demonstrated significantly greater cannabimimetic potency than UR-144, as assessed by the magnitude and duration of hypothermia. Based on these parameters, the compounds were ranked for potency as follows: PB-22 > 5F-PB-22 = JWH-018 > AM-2201 > APICA = STS-135 = XLR-11 > UR-144 [1]. This places XLR-11 in a higher potency tier than UR-144, confirming that the in vitro functional gains translate to enhanced in vivo activity. The study noted that fluorinated analogs generally showed increased CB1 receptor potency (~2-5 times) in vitro, and this trend was reflected in the in vivo ranking [1].

In Vivo Pharmacology Cannabimimetic Activity Behavioral Pharmacology

Unique Pyrolytic Degradant vs. UR-144

A critical differentiator for forensic and toxicological research is that XLR-11 undergoes extensive thermal degradation upon heating/smoking, forming a distinct pyrolytic degradant (XLR-11 degradant) in a ratio of approximately 1:25 (XLR-11:degradant) [1]. This degradant, and not the parent compound, is responsible for the immediate hyperreflexia observed in smoke-exposed mice [1]. UR-144 does not produce this specific degradant and does not elicit the same hyperreflexic response [2]. Furthermore, in vitro studies confirm that the XLR-11 degradant exhibits high CB1 receptor agonist activity, with an EC50 of 3.32 nM (vs. 39.0 nM for the parent compound), indicating a >10-fold increase in potency at CB1 after pyrolysis [3].

Thermal Degradation Forensic Toxicology Pyrolysis Products

Metabolite Ratio: XLR-11 vs. UR-144

Forensic differentiation of XLR-11 from UR-144 intake relies on the quantitative ratio of specific urinary metabolites. A validated LC-QTOF-MS study of authentic human urine specimens from XLR-11 users identified 19 metabolites, with the concentration ratio of 5-hydroxypentyl to 4-hydroxypentyl metabolites serving as a robust discriminatory marker [1]. Additionally, a unique XLR-11-specific marker—a metabolite with a hydroxylated 2,4-dimethylpent-1-ene moiety (derived from the pyrolytic degradant)—was detected in most hydrolyzed specimens [1]. These markers are absent in UR-144 metabolism. An independent LC-MS/MS method further established low limits of quantitation (LLOQ) of 1.0 ng/mL for these key metabolites, enabling sensitive and specific forensic confirmation [2].

Forensic Toxicology Metabolite Profiling LC-MS/MS Biomarkers

High-Sensitivity Hair Detection

A validated LC-ESI-MS/MS method for the quantification of XLR-11 and its metabolites in hair demonstrated exceptional sensitivity, with a limit of detection (LOD) of 0.1–2 pg/mg and a limit of quantification (LOQ) of 0.2–2 pg/mg [1]. The method, applied to hair samples from 14 suspected users, confirmed that XLR-11 parent drug concentrations were substantially higher than those of its metabolites, providing a reliable marker for chronic exposure [1]. This analytical capability is critical for retrospective monitoring in clinical and forensic settings, and the LOQ values serve as a benchmark for laboratory method development and procurement of reference standards.

Forensic Hair Analysis LC-MS/MS Quantification Retrospective Drug Testing

XLR-11 Application Scenarios


Confirmatory Urinalysis for SCRA Exposure

Procure XLR-11 and its metabolite reference standards to develop and validate LC-MS/MS or LC-QTOF-MS methods for distinguishing XLR-11 from UR-144 intake in human urine. The characteristic 5-/4-hydroxypentyl metabolite ratio and the unique hydroxylated 2,4-dimethylpent-1-ene marker provide definitive forensic evidence, essential for medico-legal casework [1].

Fluorination Effects on CB1/CB2 Selectivity

Utilize XLR-11 in receptor binding and functional assays (e.g., GTPγS binding, FLIPR) to study the impact of terminal fluorination on cannabinoid receptor pharmacology. The compound's balanced, high-potency agonism at both CB1 (EC50 = 98 nM) and CB2 (EC50 = 83 nM) contrasts sharply with the CB2-selective profile of UR-144 (CB1 EC50 = 421 nM), making it a critical tool for structure-activity relationship (SAR) studies .

In Vivo Cannabimimetic Effects and Dose-Response

Employ XLR-11 in rodent models to assess cannabimimetic effects such as hypothermia and locomotor activity. Its in vivo potency, ranked above UR-144 and comparable to APICA and STS-135 in hypothermia assays, provides a well-characterized benchmark for studying cannabinoid-induced physiological and behavioral responses [2].

Thermal Degradant Characterization

Use XLR-11 as a model compound to investigate the formation of pyrolytic degradants during smoking. The compound generates a specific degradant in a ~1:25 ratio that is responsible for hyperreflexia and exhibits >10-fold higher CB1 agonist potency (EC50 = 3.32 nM) than the parent [3]. This application is critical for understanding the toxicological profile of inhaled synthetic cannabinoids and for developing analytical methods to detect smoking-specific markers.

Hair Analysis for Chronic Exposure

Utilize XLR-11 and its metabolites as analytical standards for the development and validation of sensitive hair testing methods. The established LOQ of 0.2–2 pg/mg enables detection of chronic exposure in forensic and clinical settings, providing a longer detection window than blood or urine analysis [4].

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